Kibdelone A
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Overview
Description
Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:
- A one-pot oxa-Michael/Friedel-Crafts process to access the first simplified DEF ring analogues of the kibdelones .
In (III)-catalyzed arylation: of a heterocyclic quinone monoketal.
Iodine-mediated oxidative photochemical electrocyclization: for constructing the ABCD ring moiety.
Enzymatic dihydroxylation: of methyl 2-halobenzoate substrates for synthesizing activated 2-halo-cyclohexene F-ring fragments.
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Kibdelone A undergoes various chemical reactions, including:
Oxidation: Air oxidation and quinone/hydroquinone redox transformations.
Reduction: Reduction using sodium dithionite.
Substitution: Halo-Michael aldol reactions
Common Reagents and Conditions:
Oxidation: FeCl3 as an oxidant.
Reduction: Sodium dithionite in deuterated dimethyl sulfoxide.
Substitution: Iodine and other halogenating agents
Major Products Formed:
Oxidation: Conversion to kibdelone B and other related compounds.
Reduction: Formation of reduced kibdelone derivatives
Scientific Research Applications
Kibdelone A has several scientific research applications:
Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.
Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.
Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.
Mechanism of Action
The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:
- Air oxidation and quinone/hydroquinone redox transformations.
- Keto/enol tautomerizations that aromatize ring C via a quinone methide intermediate.
- Selective cytotoxicity against tumor cell lines, possibly related to the presence of the C-7 substituted tetrahydroxanthone pharmacophore .
Comparison with Similar Compounds
- Kibdelone B: Similar structure but different stereochemistry and bioactivity.
- Kibdelone C: Shares the hexacyclic tetrahydroxanthone core but differs in the connectivity of the E/F rings.
- Isokibdelone A: An isomer with significantly lower cytotoxic potency .
Properties
Molecular Formula |
C29H24ClNO10 |
---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |
InChI Key |
VXXQRIDYOXHDCN-MZFXBISCSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Origin of Product |
United States |
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